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Compound of Interest

Compound Name:
2-Amino-6-bromo-3-

methylquinoline

Cat. No.: B1285035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of the novel quinoline derivative, 2-Amino-6-
bromo-3-methylquinoline. This compound, belonging to a class of heterocyclic molecules

with significant potential in medicinal chemistry, requires rigorous characterization to confirm its

chemical identity and purity, which are critical for its application in pharmaceutical research and

development. This guide will detail the expected outcomes from key analytical techniques,

provide generalized experimental protocols, and illustrate the logical workflow of the elucidation

process.

Compound Profile
2-Amino-6-bromo-3-methylquinoline is a substituted quinoline with the molecular formula

C₁₀H₉BrN₂. Its structure features a quinoline core, which is a bicyclic aromatic system

containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its

chemical properties and spectroscopic behavior are an amino group at position 2, a bromine

atom at position 6, and a methyl group at position 3. These substitutions are crucial for its

potential biological activity, which has been noted in analogues for applications such as

antimalarial and anticancer agents.[1][2]

Table 1: Physicochemical Properties of 2-Amino-6-bromo-3-methylquinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1285035?utm_src=pdf-interest
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.myskinrecipes.com/shop/en/quinoline-derivatives/137837-2-amino-6-bromo-3-methylquinoline.html
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₀H₉BrN₂ PubChem[3]

Molecular Weight 237.10 g/mol MySkinRecipes[2]

CAS Number 203506-01-8
National Analytical

Corporation[4]

Predicted XlogP 2.9 PubChem[3]

Spectroscopic Analysis for Structure Elucidation
The definitive confirmation of the structure of 2-Amino-6-bromo-3-methylquinoline relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Based on the analysis of related quinoline derivatives, the expected ¹H and ¹³C NMR

chemical shifts for 2-Amino-6-bromo-3-methylquinoline in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) are predicted below.[5]

Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-6-bromo-3-methylquinoline

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH₃ (at C3) 2.1 - 2.4 Singlet 3H

-NH₂ (at C2) 5.0 - 6.5 (broad) Singlet 2H

H4 7.5 - 7.8 Singlet 1H

H5 7.3 - 7.6 Doublet 1H

H7 7.6 - 7.9 Doublet of doublets 1H

H8 7.8 - 8.1 Doublet 1H
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Table 3: Predicted ¹³C NMR Spectral Data for 2-Amino-6-bromo-3-methylquinoline

Carbon Assignment Predicted Chemical Shift (ppm)

-CH₃ (at C3) 15 - 20

C2 155 - 160

C3 120 - 125

C4 135 - 140

C4a 145 - 150

C5 125 - 130

C6 115 - 120

C7 130 - 135

C8 120 - 125

C8a 140 - 145

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of the compound. For 2-Amino-6-bromo-3-methylquinoline, the mass spectrum is expected

to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-bromo-3-methylquinoline

Ion Predicted m/z Notes

[M]⁺ 235.9950, 237.9930
Molecular ion with ⁷⁹Br and

⁸¹Br isotopes

[M+H]⁺ 237.0028, 239.0007 Protonated molecular ion

[M-CH₃]⁺ 221.9899, 223.9879 Loss of the methyl group

[M-Br]⁺ 157.0769 Loss of the bromine atom
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The fragmentation pattern will likely involve the loss of the methyl group and the bromine atom,

which are common fragmentation pathways for such structures.[6]

Experimental Protocols
The following are generalized protocols for the synthesis and analysis of 2-Amino-6-bromo-3-
methylquinoline, based on established methods for similar quinoline derivatives.

Synthesis of 2-Amino-6-bromo-3-methylquinoline
A plausible synthetic route can be adapted from the synthesis of related 2-aminoquinoline

derivatives.[5]

Protocol:

Starting Material: 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile can serve as a

potential precursor.

Reaction: A mixture of the starting material (1 equivalent) and a suitable reducing agent in an

appropriate solvent is heated under reflux.

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the

solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Amino-6-
bromo-3-methylquinoline.

NMR Spectroscopy
Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on

a 400 MHz or higher field NMR spectrometer.
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¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to the ¹H NMR spectrum to achieve a good signal-to-noise

ratio.

Mass Spectrometry
Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or

coupled with LC/GC).

Data Acquisition: Acquire the mass spectrum in a positive ionization mode to observe the

molecular ion and key fragment ions.

Visualization of Methodologies and Pathways
Structure Elucidation Workflow
The logical flow for confirming the structure of 2-Amino-6-bromo-3-methylquinoline is

outlined below.
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Workflow for the structure elucidation of the target compound.

Potential Signaling Pathway Inhibition
Analogues of 2-Amino-6-bromo-3-methylquinoline have been investigated as inhibitors of

Prostaglandin F2α (PGF2α) synthase.[7] Inhibition of this pathway is a therapeutic strategy for

conditions like preterm labor.
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Potential inhibitory action on the Prostaglandin F2α synthesis pathway.

Conclusion
The structural elucidation of 2-Amino-6-bromo-3-methylquinoline is a critical step in its

development as a potential therapeutic agent. This guide has outlined the expected

spectroscopic data and provided a framework for the experimental procedures required for its

definitive characterization. The combination of NMR and mass spectrometry, alongside a

robust synthetic and purification protocol, will ensure the unambiguous confirmation of its

structure and purity, paving the way for further investigation into its biological activities and

mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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